molecular formula C27H32N2O4 B5078376 11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5078376
M. Wt: 448.6 g/mol
InChI Key: BNIZRPPVKJKMQP-UHFFFAOYSA-N
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Description

11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a novel compound belonging to the class of benzodiazepine derivatives. Benzodiazepines are well-known for their effects on the central nervous system, particularly for their anxiolytic, sedative, and anticonvulsant properties. This specific compound has been synthesized and studied for its potential antioxidant and anxiolytic activities .

Properties

IUPAC Name

6-(2,4-dimethoxyphenyl)-9,9-dimethyl-5-(2-methylpropanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4/c1-16(2)26(31)29-21-10-8-7-9-19(21)28-20-14-27(3,4)15-22(30)24(20)25(29)18-12-11-17(32-5)13-23(18)33-6/h7-13,16,25,28H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIZRPPVKJKMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include a temperature range of 100-150°C and a reaction time of 10-20 minutes .

Industrial Production Methods

The use of silica-supported fluoroboric acid as a catalyst is advantageous due to its reusability and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The anxiolytic effects of 11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are primarily mediated through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the benzodiazepine binding site on the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(2,4-dimethoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique structural features, which contribute to its potent antioxidant and anxiolytic activities. Its microwave-assisted synthesis method also offers a more efficient and environmentally friendly route compared to traditional methods .

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